1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-Benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a benzyl group at the N1 position and a 2-methoxyethyl-substituted indole moiety at the N3 position. The compound’s synthesis likely involves coupling reactions between benzylamine derivatives and indole-containing isocyanates or via phase-transfer catalysis, as seen in structurally related compounds .
Properties
IUPAC Name |
1-benzyl-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-24-12-11-22-14-17(16-9-5-6-10-18(16)22)21-19(23)20-13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWTXPEVWLOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 1-benzyl-1H-indole-3-carboxylic acid with 2-methoxyethylamine, followed by the formation of the urea derivative through a reaction with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or indole derivatives.
Scientific Research Applications
Definition and Background
1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is an organic compound derived from the indole family, known for its diverse biological activities. The synthesis of this compound typically involves the reaction of indole derivatives with isocyanates, leading to the formation of urea linkages that enhance its pharmacological properties.
Medicinal Chemistry
1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds in the indole class can induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives exhibit selective cytotoxicity against specific cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Properties : This compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. In vitro studies indicate that it reduces the production of inflammatory mediators in response to stimuli such as lipopolysaccharides .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of indole derivatives, including this compound, particularly in models of neurodegenerative diseases. It may promote the synthesis of neurosteroids that protect against neuronal damage .
Material Science
The unique structural characteristics of 1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea make it a candidate for applications in material science:
- Organic Electronics : Its electronic properties may be exploited in the development of organic semiconductors and photovoltaic materials. The ability to modify its structure allows for tuning electronic properties suitable for various applications .
Environmental Applications
Research into the environmental applications of this compound is still emerging:
- Bioremediation : Compounds with indole structures have been investigated for their potential to enhance microbial degradation processes in contaminated environments. The application of such compounds could aid in the bioremediation of pollutants through increased microbial activity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of 1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction being confirmed through flow cytometry assays.
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegeneration, this compound was tested on neuronal cell cultures exposed to oxidative stress. The findings showed a marked decrease in cell death and an increase in neurotrophic factor expression, supporting its potential use as a therapeutic agent for neurodegenerative diseases.
Current State of Research
The current research landscape indicates a growing interest in the pharmacological properties of 1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. Ongoing studies are exploring its mechanism of action, optimizing its efficacy through structural modifications, and assessing its safety profile for potential clinical applications.
Limitations and Future Directions
While promising results have been observed, limitations exist regarding the bioavailability and metabolic stability of this compound. Future research should focus on:
- Formulation Development : Enhancing solubility and stability through novel delivery systems.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic efficacy and safety.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea with analogs based on substituent variations, synthetic routes, and physicochemical properties.
Urea-Based Indole Derivatives
Key Observations:
- Substituent Effects : The 2-methoxyethyl group in the target compound enhances solubility compared to bulkier substituents (e.g., cyclohexyl in ).
- Synthetic Flexibility : Phase-transfer catalysis (as in ) is a common method for indole-urea hybrids, enabling mild reaction conditions.
Non-Urea Indole Derivatives
Key Observations:
- Indole Positioning : Indole at C3 (as in ) is critical for π-π stacking interactions in crystal packing or receptor binding.
- Thermal Stability : Melting points for indole derivatives range widely (118–190°C), influenced by substituent bulk and hydrogen-bonding capacity .
Crystallographic Data
- X-ray structures (e.g., ) reveal planar indole moieties and hydrogen-bonding networks involving urea or amide groups, critical for stability and activity.
Spectroscopic Characterization
Biological Activity
1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as BMU, is a synthetic compound belonging to the class of urea derivatives. With the molecular formula C23H26N2O2 and a molecular weight of 362.47 g/mol, it exhibits a unique chemical structure that has garnered interest in various fields, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, properties, and potential therapeutic applications.
- Molecular Formula : C23H26N2O2
- Molecular Weight : 362.47 g/mol
- Melting Point : 202-204°C
- Solubility : Sparingly soluble in water; soluble in methanol, ethanol, and DMSO.
- Log P Value : 3.47 (indicating lipophilicity)
Synthesis
The synthesis of 1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves several steps:
- Reaction of Indole Derivative : Indole-2-carboxylic acid reacts with 2-aminoethanol.
- Formation of Urea Linkage : The resulting product is treated with benzyl isocyanate.
- Final Modification : Sodium methoxide is used to convert the intermediate into the final compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer activity. For instance, derivatives similar to BMU have shown potent efficacy against various cancer cell lines. In particular, studies have demonstrated that related indole derivatives can suppress tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Activity
1-benzyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been evaluated for its antimicrobial properties. It was found to exhibit moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that while it is not the most potent antimicrobial agent, it holds potential for further development .
The biological activity of BMU may be attributed to its ability to interact with key enzymes and receptors involved in disease processes:
- Human Carbonic Anhydrase Inhibition : Similar urea derivatives have been shown to inhibit human carbonic anhydrase II (hCA II), suggesting potential applications in treating diseases where this enzyme plays a critical role .
- Cell Signaling Modulation : The indole moiety may influence various signaling pathways, including those involved in inflammation and cell proliferation.
Case Studies
Current Research Trends
Recent investigations focus on optimizing the synthesis of BMU derivatives to enhance biological activity and reduce toxicity. The exploration of structure-activity relationships (SAR) is crucial for identifying modifications that could improve efficacy against targeted diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
